molecular formula C8H16ClNO3 B3048840 Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) CAS No. 183151-38-4

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)

Cat. No.: B3048840
CAS No.: 183151-38-4
M. Wt: 209.67 g/mol
InChI Key: JMCJOMAISPJJIH-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . . This compound is a derivative of pentanoic acid and is characterized by the presence of an amino group, a keto group, and a propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride typically involves the esterification of 5-aminolevulinic acid (5-ALA) with propanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alcohols, amines, thiols

Major Products

    Oxidation: Nitro derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted esters and amides

Scientific Research Applications

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride involves its conversion to 5-aminolevulinic acid (5-ALA) in biological systems. 5-ALA is a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX, which accumulates in cells and generates reactive oxygen species upon exposure to light. This photodynamic effect is exploited in cancer therapy to selectively destroy tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride is unique due to its ester modification, which enhances its lipophilicity and cellular uptake compared to 5-ALA. This modification can improve its efficacy in therapeutic applications .

Properties

IUPAC Name

propyl 5-amino-4-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-5-12-8(11)4-3-7(10)6-9;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCJOMAISPJJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593333
Record name Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183151-38-4
Record name Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 g 5-aminolevulinic acid hydrochloride was dissolved in 100 ml dry n-propanol containing 1-2 drops of conc. hydrochloride in a 250 ml glass reactor equipped with a stirrer, reflux condenser and a thermometer. The reaction mixture was stirred at 70-80° C. for approx. 20 hours. After all the 5-aminolevulinic acid was converted to its n-propylester (followed by 1H-NMR), the excess propanol was removed, and the product dried under high vacuum (<1 mBar) at 40-50° C. The reaction gave 0.49 g propyl 5-aminolevulinate hydrochloride. The structure was confirmed by 1H-NMR in DMSO-d6.
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
100 mL
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catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
n-propylester
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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